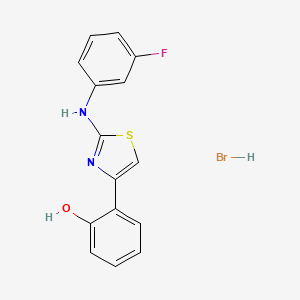

2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

描述

2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a thiazole-based heterocyclic compound characterized by a 1,3-thiazole core substituted with a 3-fluorophenylamino group at position 2 and a 2-hydroxyphenyl group at position 2. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Key structural features:

- Position 2: 3-Fluorophenylamino group (electron-withdrawing fluorine modulates electronic properties).

- Position 4: 2-Hydroxyphenyl group (polar hydroxyl group enhances hydrogen-bonding capacity).

- Counterion: Hydrobromide (improves crystallinity and bioavailability).

属性

IUPAC Name |

2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS.BrH/c16-10-4-3-5-11(8-10)17-15-18-13(9-20-15)12-6-1-2-7-14(12)19;/h1-9,19H,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSGKZFYEOXQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC(=CC=C3)F)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Thiazole Ring

The central thiazole ring is constructed through a cyclization reaction between a thiourea derivative and a haloketone. This reaction is typically base-catalyzed, employing bases such as sodium hydroxide or potassium carbonate to facilitate ring closure.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Thiourea derivative + haloketone | Cyclization to form thiazole | Base catalyst (NaOH/K2CO3) |

| 2 | Solvent (e.g., ethanol or other polar solvent) | Medium for reaction | Temperature control essential |

This method is a classical approach for thiazole synthesis, exploiting the nucleophilicity of thiourea sulfur and nitrogen atoms to attack the electrophilic haloketone, leading to ring formation.

Formation of Hydrobromide Salt

The final step involves converting the free base of the synthesized thiazole compound into its hydrobromide salt. This is achieved by reacting the free base with hydrobromic acid (HBr), which enhances the compound’s solubility and stability.

| Step | Reagents | Purpose | Notes |

|---|---|---|---|

| 1 | Free base compound + HBr | Salt formation | Usually carried out in aqueous or alcoholic medium |

| 2 | Stirring and temperature control | Ensure complete reaction | Yields hydrobromide salt with improved properties |

This salt formation is a standard technique in pharmaceutical chemistry to improve compound handling and bioavailability.

Comparative Analysis with Related Preparations

While direct synthetic protocols for 2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide are limited, analogous thiazole compounds have been synthesized using similar methodologies:

These comparisons highlight the adaptability of the thiazole ring formation and substitution strategies across different halogen and aryl substituents.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiazole ring formation | Thiourea derivative + haloketone + base (NaOH/K2CO3) | Cyclized thiazole intermediate |

| 2 | Introduction of 3-fluorophenylamino group | Nucleophilic substitution, solvents, catalysts | Substituted thiazole compound |

| 3 | Introduction of 2-hydroxyphenyl group | Substitution or coupling reactions | Fully substituted compound |

| 4 | Hydrobromide salt formation | Reaction with hydrobromic acid | Hydrobromide salt of compound |

Research Findings and Practical Considerations

- The cyclization step is critical and must be optimized for temperature and base concentration to maximize yield and purity.

- The presence of the fluorine atom in the 3-position of the phenylamino group influences both the electronic properties and reactivity, requiring tailored reaction conditions.

- Hydrobromide salt formation improves compound handling, especially for pharmaceutical applications.

- No high-temperature or prolonged reaction times are typically necessary, favoring scalability and industrial applicability.

化学反应分析

Types of Reactions

2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide exhibit significant anticancer properties. The thiazole ring system is known for its ability to inhibit various cancer cell lines by interfering with cellular signaling pathways.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins. This mechanism has been documented in several research articles focusing on thiazole derivatives.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that thiazole derivatives possess antibacterial and antifungal properties.

- Case Study : A study published in a peer-reviewed journal demonstrated that a related thiazole compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting potential for development into an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Compound Structure | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Anticancer | This compound | Various cancer cell lines | |

| Antimicrobial | Related thiazole derivatives | Staphylococcus aureus, Candida albicans |

Neurological Disorders

Preliminary research suggests that compounds with similar structures may also exhibit neuroprotective effects. This could be particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.

- Research Insight : A study indicated that thiazole derivatives could modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Inflammatory Diseases

The anti-inflammatory properties of thiazole derivatives have been explored as potential treatments for inflammatory diseases such as rheumatoid arthritis.

- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

作用机制

The mechanism of action of 2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Fluorophenyl Derivatives

- 2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole Hydrobromide (): Structural difference: Fluorine at the ortho position of the phenylamino group instead of meta. Impact: Ortho-substitution may sterically hinder rotation or alter binding interactions compared to meta-substitution. No direct data on biological activity, but positional isomerism often affects receptor affinity .

- 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole Hydrobromide (): Substitutions: Pyrrole at position 2 and 3-fluorophenyl at position 3.

Hydroxyphenyl Derivatives

- 2-Amino-4-(2-hydroxyphenyl)-1,3-thiazole (, Compound 7): Structural simplification: Lacks the 3-fluorophenylamino group. Melting points and solubility data are unavailable, but simpler analogs often exhibit lower thermal stability .

Halogenated Analogs

Physicochemical and Spectroscopic Properties

生物活性

The compound 2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.24 g/mol. The presence of fluorine and hydroxyl groups in its structure suggests potential interactions with biological targets, enhancing its activity profile.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound's structural analogs have shown cytotoxic effects against various cancer cell lines. In particular:

- Cell Line Studies : A study reported that thiazole derivatives significantly decreased the viability of Caco-2 cells (39.8% viability compared to control) and exhibited enhanced activity against A549 cells (31.9% viability) .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

Thiazole compounds have also been recognized for their antimicrobial properties. The following findings highlight the spectrum of activity:

- Broad-Spectrum Efficacy : Compounds similar to this compound have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values comparable to standard antibiotics, indicating their potential as novel antimicrobial agents.

Anti-inflammatory Activity

Thiazole derivatives are also being investigated for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses:

- Cytokine Inhibition : Research has shown that certain thiazoles can reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory activity .

Research Findings and Case Studies

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide?

- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves reacting substituted phenylhydrazine derivatives with thiazole precursors under acidic conditions. For instance, analogous thiazole derivatives are synthesized by condensing halogenated anilines with thiazole intermediates, followed by hydrobromide salt formation using HBr in ethanol . Recrystallization from 1,4-dioxane or dimethylacetamide is recommended to improve purity and yield (≥64%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.7–8.0 ppm for fluorophenyl and hydroxyphenyl groups) and detect exchangeable protons (e.g., NH at δ ~6.7 ppm) .

- IR Spectroscopy : Identification of functional groups (e.g., νNH ~3250 cm⁻¹, νC-F ~1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~365 for C₁₅H₁₁BrFN₂OS) and fragmentation patterns .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard. The thiazole ring typically adopts a planar conformation, with dihedral angles between aromatic rings (e.g., 84.8° between thiazole and 3-fluorophenyl groups) . Weak hydrogen bonds (C–H···F/O) and π–π stacking (centroid distances ~3.76 Å) stabilize the lattice . Data collection at 120 K improves resolution (R factor <0.05) .

Advanced Research Questions

Q. How can contradictions between NMR and mass spectrometry data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic proton exchange or impurities. For example, broadened NH signals in NMR may require deuterium exchange experiments or variable-temperature NMR. Mass spectral anomalies (e.g., unexpected adducts) can be addressed via high-purity recrystallization or LC-MS/MS to distinguish isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) . Cross-validation with SC-XRD is advised .

Q. What computational methods predict the reactivity of the hydroxyphenyl group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The hydroxyphenyl group’s electron-donating nature increases nucleophilicity at the thiazole C-5 position. Fukui indices can identify reactive sites for electrophilic substitution . Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD model to optimize reaction conditions .

Q. How do substituents (e.g., 3-fluoro vs. 4-fluoro) influence the compound’s biological activity?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies using fluorinated analogs are essential. For example, 3-fluorophenyl derivatives exhibit enhanced π-stacking with protein targets (e.g., kinases) due to axial positioning in the crystal lattice, whereas 4-fluoro analogs may improve solubility via polar interactions . Biological assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) validate these hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。